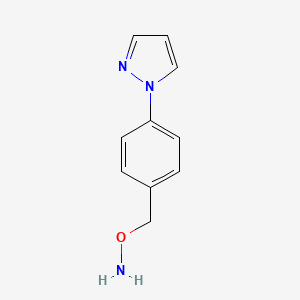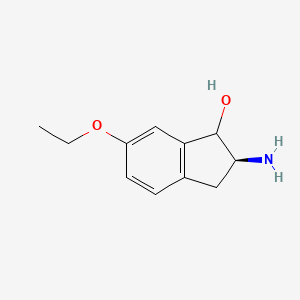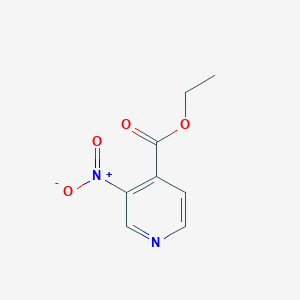
O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine is a chemical compound that features a pyrazole ring attached to a benzyl group, which is further linked to a hydroxylamine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamin beinhaltet typischerweise die Reaktion von 4-(1H-Pyrazol-1-yl)benzaldehyd mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsmethoden: Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz großtechnischer Reinigungsverfahren wie Destillation oder industrieller Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen: O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylamingruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine zu bilden.
Substitution: Die Benzylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Hauptprodukte:
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Entsprechende Amine.
Substitution: Halogenierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Die Forschung läuft, um sein Potenzial als Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylamingruppe kann reaktive Zwischenprodukte bilden, die mit biologischen Makromolekülen interagieren und zu verschiedenen biologischen Wirkungen führen. Der Pyrazolring kann auch mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu therapeutischen Wirkungen führen .
Ähnliche Verbindungen:
- 4-(1H-Pyrazol-1-yl)benzonitril
- 4-(1H-Pyrazol-1-yl)benzaldehyd
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazol
Vergleich: O-(4-(1H-Pyrazol-1-yl)benzyl)hydroxylamin ist aufgrund des Vorhandenseins der Hydroxylamingruppe einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität verleiht. Im Vergleich zu ähnlichen Verbindungen bietet es eine breitere Palette an Reaktionen und Anwendungen, was es zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung macht .
Wirkmechanismus
The mechanism of action of O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-Pyrazol-1-yl)benzonitrile
- 4-(1H-Pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazole
Comparison: O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of reactions and applications, making it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H11N3O/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 |
InChI-Schlüssel |
LWGFLRAJIBFPLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)

![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)



